N-(4-butoxyphenyl)decane-1-sulfonamide
Description
N-(4-butoxyphenyl)decane-1-sulfonamide is a sulfonamide derivative characterized by a decane sulfonamide chain linked to a 4-butoxyphenyl aromatic group. This structural configuration makes it a candidate for pharmacological applications, particularly in targeting hydrophobic binding pockets in enzymes or receptors. Its synthesis typically involves sulfonylation of 4-butoxyaniline with decane-1-sulfonyl chloride under controlled conditions .
Properties
Molecular Formula |
C20H35NO3S |
|---|---|
Molecular Weight |
369.6 g/mol |
IUPAC Name |
N-(4-butoxyphenyl)decane-1-sulfonamide |
InChI |
InChI=1S/C20H35NO3S/c1-3-5-7-8-9-10-11-12-18-25(22,23)21-19-13-15-20(16-14-19)24-17-6-4-2/h13-16,21H,3-12,17-18H2,1-2H3 |
InChI Key |
HHCHSPKITBMHPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)NC1=CC=C(C=C1)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-butoxyphenyl)decane-1-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of ammonium carbamate as the nitrogen source and methanol as the oxygen source and reaction medium . Another efficient method for preparing sulfonamides involves the NH4I-mediated amination of sodium sulfinates with amines . These methods are advantageous due to their simplicity, cost-effectiveness, and environmentally friendly nature.
Industrial Production Methods
In industrial settings, the production of sulfonamides often relies on the reaction of sulfonyl chlorides with amines in the presence of a base or an acylating catalyst . This approach allows for the large-scale synthesis of sulfonamides with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-butoxyphenyl)decane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-butoxyphenyl)decane-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)decane-1-sulfonamide involves the inhibition of specific enzymes or proteins. Sulfonamides typically inhibit dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, leading to their antibacterial effects.
Comparison with Similar Compounds
Key Findings :
- Longer alkyl chains (e.g., decane) increase lipophilicity and prolong half-life due to reduced solubility in aqueous environments and resistance to enzymatic degradation.
- Shorter chains (e.g., ethane or methane) improve solubility but reduce membrane permeability .
Aromatic Ring Substituents
The electronic and steric effects of substituents on the phenyl ring influence binding affinity and metabolic stability:
| Compound Name | Substituent | Biological Activity | Reference |
|---|---|---|---|
| This compound | –O–C₄H₉ (para) | Enhanced CNS penetration | |
| N-(4-fluoro-3-methoxyphenyl)-4-hydroxybenzene-1-sulfonamide | –F, –OCH₃ (meta) | Antibacterial, improved metabolic stability | |
| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | –NO₂, –OCH₃ | Anticancer, high reactivity |
Key Findings :
- Electron-donating groups (e.g., butoxy) enhance aromatic ring stability and reduce electrophilic attack, favoring prolonged activity.
- Electron-withdrawing groups (e.g., nitro) increase reactivity but may induce toxicity .
Hybrid Structures with Additional Functional Groups
Incorporation of heterocycles or secondary functional groups diversifies pharmacological profiles:
Key Findings :
- Thiazole or pyrimidine rings introduce hydrogen-bonding sites, improving target selectivity.
- The absence of heterocycles in this compound simplifies synthesis but may limit target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
